molecular formula C12H17N B3161217 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- CAS No. 86945-24-6

1-Naphthaleneethanamine, 1,2,3,4-tetrahydro-

Cat. No.: B3161217
CAS No.: 86945-24-6
M. Wt: 175.27 g/mol
InChI Key: MDZDZKKIXUPBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- is an organic compound with the molecular formula C10H13N . It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an ethanamine group is attached. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- can be achieved through several synthetic routes. One common method involves the reduction of 1-naphthylamine using hydrogen in the presence of a catalyst such as palladium on carbon . Another approach is the catalytic hydrogenation of 1-naphthylacetonitrile . Industrial production methods often utilize these catalytic hydrogenation processes due to their efficiency and scalability.

Chemical Reactions Analysis

1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, palladium on carbon, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- can be compared with other similar compounds, such as:

The uniqueness of 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- lies in its partially hydrogenated naphthalene ring and the presence of the ethanamine group, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,7,11H,3,5-6,8-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZDZKKIXUPBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266999
Record name 1,2,3,4-Tetrahydro-1-naphthaleneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86945-24-6
Record name 1,2,3,4-Tetrahydro-1-naphthaleneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86945-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-naphthaleneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthaleneethanamine, 1,2,3,4-tetrahydro-
Reactant of Route 2
1-Naphthaleneethanamine, 1,2,3,4-tetrahydro-
Reactant of Route 3
1-Naphthaleneethanamine, 1,2,3,4-tetrahydro-
Reactant of Route 4
1-Naphthaleneethanamine, 1,2,3,4-tetrahydro-
Reactant of Route 5
1-Naphthaleneethanamine, 1,2,3,4-tetrahydro-
Reactant of Route 6
1-Naphthaleneethanamine, 1,2,3,4-tetrahydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.